molecular formula C25H20ClN5O2S B2716001 N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111151-43-9

N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

货号: B2716001
CAS 编号: 1111151-43-9
分子量: 489.98
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H20ClN5O2S and its molecular weight is 489.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on various research findings, including synthesized data, case studies, and structural analyses.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chlorophenyl group and a quinazolinone derivative linked through a thioacetamide moiety. The synthesis typically involves multi-step organic reactions, including the use of reagents such as acetonitrile and potassium carbonate to facilitate the formation of the desired product from simpler precursors .

Biological Activity

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. Specifically, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cell lines. For instance:

  • Cell Cycle Arrest : Research indicates that derivatives can induce cell cycle arrest at the G1 phase in HCT116 colorectal cancer cells. This effect is associated with alterations in the expression levels of key regulatory proteins such as p53 and Bcl-2 .
  • Apoptosis Induction : The compound has demonstrated the ability to significantly increase apoptotic cell populations, suggesting its potential as an effective anticancer agent. This is supported by molecular docking studies that elucidate its binding affinity to target enzymes involved in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cell Cycle ArrestG1 phase arrest in HCT116 cells
Apoptosis InductionIncreased apoptotic cells
Cytotoxicity ProfileSafe cytotoxic profile in preliminary studies

Case Studies

Case Study 1: Quinazolinone Derivatives

A study focusing on quinazolinone derivatives found that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines. The research emphasized structure–activity relationships (SAR) that guided the modification of these compounds to enhance their biological efficacy while minimizing toxicity .

Case Study 2: Molecular Docking Analysis

Molecular docking simulations revealed that the compound binds effectively to specific targets associated with cancer cell proliferation. These studies provide insights into the molecular mechanisms underlying its anticancer effects and suggest avenues for further drug development targeting similar pathways .

科学研究应用

Medicinal Chemistry Applications

The compound exhibits significant promise as an antitumor agent . Research indicates that derivatives of the triazoloquinazoline scaffold can inhibit specific kinases, such as polo-like kinase 1 (Plk1), which is crucial in cancer cell proliferation and survival. Inhibitors targeting Plk1 have been linked to reduced tumor growth in various cancer models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibition of Plk1; potential for cancer treatment
AntimicrobialExhibits activity against certain bacterial strains
Anti-inflammatoryPotential to modulate inflammatory pathways

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that compounds derived from the triazoloquinazoline scaffold showed a dose-dependent reduction in cell viability. The research highlighted that the compound's ability to inhibit Plk1 resulted in significant apoptosis in cancer cells compared to controls .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of similar compounds revealed effective inhibition against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, showcasing the compound's versatility beyond anticancer applications .

属性

CAS 编号

1111151-43-9

分子式

C25H20ClN5O2S

分子量

489.98

IUPAC 名称

N-(3-chlorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H20ClN5O2S/c26-18-9-6-10-19(15-18)27-22(32)16-34-25-29-28-24-30(14-13-17-7-2-1-3-8-17)23(33)20-11-4-5-12-21(20)31(24)25/h1-12,15H,13-14,16H2,(H,27,32)

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=CC(=CC=C5)Cl

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。